2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane
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Overview
Description
“2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO2/c1-8-5-10-6-9(12-8)3-2-4-11-7-9/h8,10H,2-7H2,1H3 . This indicates the presence of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications
Synthesis and Structural Insights
A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy et al., 2014). This highlights the compound's relevance in advancing synthetic methodologies for complex molecular structures.
Crystallographic and Thermodynamic Characterization
A study on the crystal structure, thermodynamic properties, and Density Functional Theory (DFT) studies of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provided insights into the compound's structural and thermodynamic characteristics (Zeng, Wang, & Zhang, 2021). This research contributes to a deeper understanding of the compound's physical properties and potential applications in material science.
Methodological Advances in Synthesis
Research on the asymmetric synthesis of branched-chain analogues of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane, leading to the synthesis of specific piperidinone, demonstrates the compound's utility in developing new synthetic routes (Budzińska & Sas, 2001). This could have implications for the synthesis of bioactive molecules and pharmaceuticals.
Application in Peptide Synthesis
The development of a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for synthesizing N-protected amino acid-ASUD esters, illustrates the compound's role in facilitating peptide synthesis while preserving the enantiomeric purity of amino acids (Rao et al., 2016). This advancement could significantly impact the field of proteomics and drug development.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-5-10-6-9(12-8)3-2-4-11-7-9/h8,10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVITHMQNGXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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